![molecular formula C10H9FO2 B7828578 2-Fluoro-3-methylcinnamic acid](/img/structure/B7828578.png)
2-Fluoro-3-methylcinnamic acid
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Overview
Description
2-Fluoro-3-methylcinnamic acid is a derivative of cinnamic acid. Cinnamic acid is a key chemical found in plants such as Cinnamomum cassia (Chinese cinnamon) and Panax ginseng, fruits, whole grains, vegetables, and honey . The structure of cinnamic acid is composed of a benzene ring, an alkene double bond, and an acrylic acid functional group . This makes it possible to modify the aforementioned functionalities with a variety of compounds resulting in bioactive agents with enhanced efficacy .
Synthesis Analysis
The synthesis of 2-Fluoro-3-methylcinnamic acid is not explicitly mentioned in the search results. However, a related compound, 2′-Fluoro modified nucleic acids, has been synthesized using commercially available 2′-fluoronucleoside triphosphates . Another method involves starting from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-methylcinnamic acid consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The InChI code for this compound is 1S/C10H9FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13)/b6-5+ .
Chemical Reactions Analysis
The specific chemical reactions involving 2-Fluoro-3-methylcinnamic acid are not detailed in the search results. However, as a derivative of cinnamic acid, it may participate in reactions similar to those of cinnamic acid. Cinnamic acid and its derivatives are known to participate in a variety of chemical reactions, including reactions with acids and bases .
Physical And Chemical Properties Analysis
2-Fluoro-3-methylcinnamic acid is a solid at room temperature . It has a molecular weight of 180.18 . The compound should be stored in a dry environment at a temperature between 2-8°C .
Mechanism of Action
Target of Action
Cinnamic acid derivatives are known to be involved in the suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 2-Fluoro-3-methylcinnamic acid may interact with organoboron reagents in this process .
Mode of Action
For instance, it might participate in carbon-carbon bond formation during the Suzuki–Miyaura coupling .
Biochemical Pathways
Cinnamic acid derivatives are known to be involved in various biochemical processes, including the synthesis of amino acids and cellular respiration . Therefore, it’s plausible that 2-Fluoro-3-methylcinnamic acid could influence similar pathways.
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly impact a compound’s bioavailability .
Result of Action
Given its potential involvement in biochemical pathways such as amino acid synthesis and cellular respiration, it may influence cellular metabolism and protein synthesis .
Safety and Hazards
The specific safety and hazards information for 2-Fluoro-3-methylcinnamic acid is not available in the search results. However, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective gloves, clothing, and eye protection, and ensuring adequate ventilation .
Future Directions
Cinnamic acid and its derivatives, including 2-Fluoro-3-methylcinnamic acid, have potential applications in various fields due to their diverse biological activities . They have been reported to have potential in treating diseases such as cancer, bacterial infections, diabetes, and neurological disorders . Further research is needed to fully understand the potential applications and mechanisms of action of these compounds.
properties
IUPAC Name |
(E)-3-(2-fluoro-3-methylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-6H,1H3,(H,12,13)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEPIBONYYMQPS-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=C/C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methylcinnamic acid |
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